![molecular formula C6H6N2S B064668 5-Methylimidazo[5,1-b]thiazole CAS No. 165666-84-2](/img/structure/B64668.png)
5-Methylimidazo[5,1-b]thiazole
Overview
Description
5-Methylimidazo[5,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[5,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with formamide and benzaldehyde in the presence of a dehydrating agent like triphosgene and a catalyst such as perchloric acid . Another method includes the use of trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry methods to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted derivatives of this compound .
Scientific Research Applications
Anticancer Applications
5-Methylimidazo[5,1-b]thiazole has been extensively studied for its anticancer properties. Several derivatives of this compound have demonstrated promising results against various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer progression. For instance, a study reported that certain derivatives inhibited the VEGFR-2 kinase with IC50 values significantly lower than standard treatments like Sorafenib, indicating their potential as targeted therapies for cancer treatment .
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Case Studies :
- A series of compounds based on this compound were synthesized and tested against the MCF-7 breast cancer cell line. Some derivatives exhibited IC50 values ranging from 8.38 to 11.67 µM, comparable to established drugs .
- Another study highlighted the compound's ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, with several studies reporting its effectiveness against various bacterial strains.
- Synthesis and Testing : Researchers synthesized derivatives of this compound and evaluated their antibacterial activity against resistant pathogens such as MRSA and E. coli. Some compounds outperformed traditional antibiotics like ampicillin and streptomycin .
- Case Studies :
Role as a Pharmacophore
The structural characteristics of this compound make it an attractive pharmacophore in drug design.
- Diverse Biological Activities : The thiazole moiety is known for its versatility in biological applications. Compounds containing this structure have shown anti-inflammatory, antifungal, and anti-HIV activities alongside their anticancer properties .
- Drug Development : The ongoing research into thiazole-based compounds has led to the development of several FDA-approved drugs targeting various diseases. This highlights the importance of this compound as a scaffold for designing new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation . The compound’s effects are mediated through binding to active sites on target proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar applications in medicinal chemistry
Uniqueness: 5-Methylimidazo[5,1-b]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .
Biological Activity
5-Methylimidazo[5,1-b]thiazole is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique imidazo-thiazole scaffold, which contributes to its biological activity. The thiazole ring is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[5,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing that it inhibited cell proliferation with an IC50 value of approximately 8.38 μM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspases .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 8.38 | Induction of apoptosis |
Sorafenib | 7.55 | Multi-kinase inhibitor |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have also been documented. A study demonstrated that these compounds inhibited cyclooxygenase-1 (COX-1) with superior efficacy compared to traditional NSAIDs like naproxen. This suggests a promising avenue for developing selective COX-1 inhibitors for inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiazole ring can significantly impact the compound's potency and selectivity. For example:
- Electron-Withdrawing Groups : The presence of nitro groups has been associated with enhanced antibacterial activity.
- Hydrophobic Substituents : Increasing lipophilicity through alkyl substitutions can improve membrane permeability and bioavailability.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several imidazo[5,1-b]thiazole derivatives, researchers found that compounds with halogen substitutions exhibited potent activity against Candida albicans and Aspergillus niger. The most active compounds had MIC values ranging from 3.92 to 4.23 mM .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in MCF-7 cells. This was accompanied by upregulation of apoptosis-related genes and downregulation of anti-apoptotic factors .
Properties
IUPAC Name |
5-methylimidazo[5,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWYNFUTCBBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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